Methyl 3-oxochroman-6-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 3-oxo-4H-chromene-6-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)7-2-3-10-8(4-7)5-9(12)6-15-10/h2-4H,5-6H2,1H3 |
InChI Key |
GQKOKYJQRIRZIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Oxochroman 6 Carboxylate and Its Analogues
Direct Synthesis of Methyl 3-oxochroman-6-carboxylate
A direct and well-documented synthetic route specifically for this compound is not readily found in broad chemical literature. However, its synthesis can be logically approached through the strategic functionalization of a suitable starting material, such as methyl 4-hydroxybenzoate (B8730719). This would typically involve an initial ortho-functionalization of the phenol (B47542), followed by an intramolecular cyclization to form the 3-oxochroman ring.
One plausible, though not explicitly documented, method would be the reaction of methyl 4-hydroxybenzoate with a suitable three-carbon synthon at the position ortho to the hydroxyl group. This could be followed by an intramolecular cyclization. The challenge lies in achieving regioselective ortho-alkylation or acylation in the presence of the deactivating carboxylate group.
Synthesis of Substituted 3-oxochroman-6-carboxylates
The synthesis of substituted 3-oxochroman-6-carboxylates offers a broader field of study, with various strategies available for constructing the chromanone ring and introducing the carboxylate moiety.
Strategies for Chromanone Ring Construction
The formation of the chromanone ring is a critical step and can be achieved through several established methods. Many of these strategies involve the intramolecular cyclization of a phenol derivative that has a suitable side chain. acs.org
One common approach is the intramolecular conjugate addition of a phenol to an activated unsaturated system. This can be catalyzed by various reagents, including chiral thioureas, to achieve enantioselectivity. acs.orgacs.org Another powerful method involves the oxidative cyclization of phenol derivatives. Hypervalent iodine reagents are often employed to activate the aromatic ring, facilitating nucleophilic attack by a side-chain functional group at the ortho-position of the phenol. mdpi.com
Phosphine-mediated domino sequences have also been developed for the construction of the chromanone skeleton under mild conditions. rsc.org For instance, the reaction of a salicylaldehyde (B1680747) with but-3-yn-2-one can rapidly provide access to chromanone analogues. rsc.org
Approaches for Carboxylate Moiety Introduction and Modification
The carboxylate group at the 6-position is typically introduced by starting with a pre-functionalized aromatic ring. Methyl 4-hydroxybenzoate is an ideal and commercially available starting material. nih.govcabidigitallibrary.org The synthesis of this starting material itself is a straightforward esterification of 4-hydroxybenzoic acid with methanol (B129727), often catalyzed by an acid like sulfuric acid. nih.gov
Once the chromanone ring is formed from a starting material like methyl 4-hydroxybenzoate, the ester group can be further modified if necessary. Standard hydrolysis can convert the methyl ester to the corresponding carboxylic acid, which can then be converted to other esters or amides using standard coupling procedures.
Advanced Synthetic Transformations
Modern organic synthesis often focuses on developing more efficient and selective reactions, such as cascade reactions and stereoselective methods, to construct complex molecules like this compound and its analogues.
Cascade Reactions and Annulation Methodologies
Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for the synthesis of complex molecules from simple starting materials in a single operation, thus increasing efficiency and reducing waste. Several cascade reactions have been developed for the synthesis of chromanone derivatives.
For instance, a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions has been reported for the synthesis of ester-containing chroman-4-ones. beilstein-journals.org This method involves the generation of an alkoxycarbonyl radical which then participates in a cyclization cascade. Similarly, cobalt-catalyzed annulation of salicylaldehydes and alkynes can lead to the formation of chromones and 4-chromanones. researchgate.net
Stereoselective and Enantioselective Synthesis
The development of stereoselective and enantioselective methods for the synthesis of chromanone derivatives is of significant interest due to the potential biological activity of chiral molecules. nih.gov
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chromanones. acs.orgnih.gov For example, bifunctional thiourea (B124793) catalysts can promote the asymmetric oxo-conjugate addition of phenols to β-ketoester alkylidenes to produce flavanones and chromanones with high enantioselectivity. acs.org The resulting products can then be decarboxylated to yield the enantioenriched chromanones. acs.org
Furthermore, enantioselective dearomative alkynylation of chromanones has been achieved, allowing for the construction of tertiary ether stereogenic centers with high enantiocontrol. This methodology has been shown to be robust for a variety of alkynes and chromanones.
Asymmetric Catalysis in 3-oxochroman Systems
Asymmetric catalysis is crucial for producing enantiomerically enriched 3-oxochroman derivatives, which is often a requirement for biologically active molecules. Organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, offers powerful tools for these transformations. youtube.com Chiral organocatalysts, such as proline and its derivatives or MacMillan-type imidazolidinones, can activate substrates in a stereocontrolled manner. youtube.comyoutube.com
In the context of 3-oxochroman systems, a chiral secondary amine catalyst like proline can react reversibly with the ketone at the 3-position to form a chiral enamine. youtube.com This enamine acts as a nucleophile. The catalyst's inherent chirality, combined with its ability to form a well-organized transition state, directs the approach of an electrophile to a specific face of the enamine. youtube.comyoutube.com For instance, the carboxylic acid group on proline can act as a bifunctional component, activating the electrophile through hydrogen bonding and creating a constrained, bicyclic-like transition state that dictates the stereochemical outcome of the reaction, be it an aldol (B89426) or Mannich-type addition. youtube.com
Similarly, chiral imidazolidinone catalysts, developed by MacMillan and his group, form chiral iminium ions with α,β-unsaturated aldehydes. youtube.com While this is typically used for conjugate additions to enals, the principle of using a chiral auxiliary to block one face of a reactive intermediate is central. For a pre-formed 3-oxochroman, functionalization at the 2-position could be achieved by its conversion to an enamine or enolate, which then reacts with an electrophile under the direction of a chiral catalyst system to yield a single enantiomer of the product. youtube.comyoutube.com The success of these reactions relies on the catalyst's ability to create a sterically and electronically biased environment, forcing the reaction to proceed through a lower-energy transition state that leads to the desired stereoisomer. youtube.com
Diastereoselective Transformations
When introducing a second stereocenter to a 3-oxochroman ring that already contains one, controlling the relative stereochemistry (diastereoselectivity) is paramount. Tandem reactions that form multiple bonds and stereocenters in a single operation are particularly efficient.
A notable example is the diastereoselective synthesis of 2,3-disubstituted chroman-4-ones through a tandem rhodium-catalyzed hydroacylation followed by an intramolecular oxo-Michael addition. nih.gov This process combines a salicylaldehyde derivative with a 1,2-disubstituted acetylene (B1199291). The rhodium catalyst first facilitates the hydroacylation of the alkyne to form a chalcone-like intermediate, which then undergoes a base-mediated intramolecular conjugate addition to close the ring and form the chroman-4-one scaffold. nih.gov The diastereoselectivity of this ring-closing step is influenced by the base and the substituents on the acetylene and salicylaldehyde. nih.gov For example, reactions of various salicylaldehydes with 1,2-diphenylacetylene produced the corresponding 2,3-diphenylchroman-4-ones with diastereomeric ratios (dr) ranging from 2.9:1 to 4.6:1. nih.gov In contrast, reactions with 1,2-dialkylacetylenes, such as 3-hexyne (B1328910) and 4-octyne, proceeded in high yields but with more modest diastereoselectivity (1.8:1 and 1.3:1 dr, respectively). nih.gov
The resulting diastereomers can often be separated by chromatography or recrystallization to furnish the pure trans or cis isomer. nih.gov This methodology allows for the controlled synthesis of complex chroman-4-ones with defined relative stereochemistry at the C2 and C3 positions. nih.gov
Table 1: Diastereoselective Synthesis of 2,3-Disubstituted Chroman-4-ones nih.gov
This table summarizes the results of tandem hydroacylation/oxo-Michael addition reactions between salicylaldehyde derivatives and various alkynes.
| Salicylaldehyde Substituent | Alkyne | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| H | 1,2-Diphenylacetylene | 2,3-Diphenylchroman-4-one | 90 | 3.5:1 |
| H | 3-Hexyne | 2,3-Diethylchroman-4-one | 92 | 1.8:1 |
| H | 4-Octyne | 2,3-Dipropylchroman-4-one | 94 | 1.3:1 |
| 6-MeO | 1,2-Diphenylacetylene | 6-Methoxy-2,3-diphenylchroman-4-one | 55 | 2.9:1 |
| 5-MeO | 1,2-Diphenylacetylene | 5-Methoxy-2,3-diphenylchroman-4-one | 90 | 4.6:1 |
Conjugate Addition Reactions and Functionalization
Conjugate addition, or Michael addition, is a key strategy for functionalizing the chroman-4-one system. The enone moiety within the 3-oxochroman structure is a classic Michael acceptor, allowing for the addition of nucleophiles at the C2 position.
The intramolecular oxo-Michael addition described previously is a prime example, where the phenolic oxygen of a salicylaldehyde derivative acts as the nucleophile to form the heterocyclic ring. nih.gov Furthermore, external nucleophiles can be added to functionalize the chroman scaffold. In a related system, 4-hydroxycoumarins, which possess a similar enol/enone character, readily react with vinyl-substituted N-heterocycles in the presence of an acid promoter. nih.gov This demonstrates the utility of Michael additions for creating carbon-carbon bonds on these scaffolds. nih.gov
For the synthesis of more complex analogues of this compound, a rhodium-catalyzed conjugate addition of arylboronic acids could be envisioned. While studied on 4-oxobutenamides, the principles are transferable. organic-chemistry.org Such reactions often employ chiral phosphine (B1218219) ligands (e.g., Tangphos, Duanphos) to achieve high enantioselectivity in the addition of an aryl group. organic-chemistry.org Applying this to a chromenone precursor could install a functionalized side chain at the C2 position with excellent stereocontrol. The reaction mechanism typically involves an aryl-rhodium intermediate that adds to the α,β-unsaturated ketone system. organic-chemistry.org The choice of ligand is critical for controlling both regioselectivity and enantioselectivity. organic-chemistry.org
Other Key Coupling and Functional Group Interconversion Reactions
Functional group interconversions (FGIs) are essential for elaborating the chroman-4-one core and for synthesizing the final target molecule, this compound. ub.eduvanderbilt.edu These reactions modify existing functional groups without altering the carbon skeleton.
A primary consideration is the introduction and modification of the ester group at the 6-position. This could be achieved through various aromatic functionalization strategies on a precursor phenol before the chroman ring is formed. Alternatively, a pre-existing group, such as a bromo or triflate substituent at the 6-position, could be converted to the methyl carboxylate via palladium-catalyzed carbonylation with carbon monoxide and methanol.
Other important FGIs include:
Conversion of Alcohols: An alcohol can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., TsCl, MsCl). ub.eduvanderbilt.edu This sulfonate ester is then readily displaced by a wide range of nucleophiles in SN2 reactions. ub.edu
Halogenation: Alcohols can be directly converted to alkyl halides using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). ub.eduvanderbilt.edu Halides are versatile intermediates for subsequent coupling reactions. vanderbilt.edu
Amide and Ester Formation: The carboxylate group itself can be modified. For instance, coupling of a carboxylic acid with an amine, often promoted by coupling agents, yields an amide. organic-chemistry.org Similarly, esterification or transesterification can be used to change the nature of the ester group.
Nitrile and Azide (B81097) Chemistry: Halides or sulfonates can be displaced by cyanide (CN⁻) or azide (N₃⁻) anions to introduce nitriles and azides, respectively. vanderbilt.edu These groups are versatile handles for further transformations; for example, nitriles can be hydrolyzed to carboxylic acids or reduced to amines. vanderbilt.edu
These FGI and coupling reactions provide the synthetic flexibility needed to access a diverse library of analogues based on the this compound scaffold.
Mechanistic Investigations and Chemical Reactivity of Methyl 3 Oxochroman 6 Carboxylate
Reaction Mechanisms and Pathways
The reactivity of methyl 3-oxochroman-6-carboxylate is largely dictated by the interplay of its functional groups: the ketone, the ester, and the chroman ring system. Understanding the mechanistic pathways of its reactions is crucial for predicting its behavior in various chemical transformations.
The ketone at the C3 position is a primary site for chemical reactions. Like other ketones, it can undergo nucleophilic addition and reactions at the α-carbon. The presence of the ester group and the bicyclic chroman structure influences the reactivity of this carbonyl group.
Enolization, the process of forming an enol or enolate, is a key aspect of the carbonyl reactivity of this compound. The α-protons at the C2 and C4 positions can be abstracted by a base to form an enolate. The stability of the resulting enolate is influenced by the electron-withdrawing effects of both the ketone and the ester groups. Computational studies, such as Density Functional Theory (DFT), can be employed to model the enolization process and determine the relative stabilities of the possible enolate isomers. These studies can provide insights into the preferred sites of deprotonation and the geometry of the resulting enolates.
The electrophilic nature of the carbonyl carbon at C3 makes it susceptible to attack by nucleophiles. A variety of nucleophiles, including organometallic reagents, amines, and alcohols, can react at this position. The outcome of these reactions can range from simple addition to more complex transformations involving subsequent ring-opening or rearrangement.
Conversely, the enolate form of this compound can act as a nucleophile. It can participate in reactions such as alkylations, aldol (B89426) condensations, and Michael additions. The regioselectivity of these reactions, i.e., whether the reaction occurs at the C2 or C4 position, is a critical aspect that is influenced by steric and electronic factors.
The aromatic ring of the chroman system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the activating and directing effects of the existing substituents, namely the ether oxygen and the carboxylate group.
Many reactions involving this compound have the potential to form multiple regioisomers or stereoisomers. youtube.commasterorganicchemistry.com
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. youtube.com For instance, in the alkylation of the enolate, the reaction can occur at either the C2 or C4 position. The observed regioselectivity will depend on factors such as the nature of the base, the electrophile, and the reaction conditions. For example, kinetically controlled conditions (low temperature, strong, bulky base) might favor deprotonation at the less hindered C4 position, while thermodynamically controlled conditions (higher temperature, weaker base) might favor the more substituted and potentially more stable enolate at the C2 position.
Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com When new chiral centers are created during a reaction, the stereochemical outcome is of paramount importance. For example, the reduction of the C3 ketone can lead to the formation of two diastereomeric alcohols. The stereoselectivity of such reactions can often be controlled by using chiral reducing agents or catalysts. Similarly, in reactions involving the enolate, the approach of the electrophile can be influenced by the existing stereochemistry of the molecule, leading to diastereoselective outcomes.
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools to investigate the structure, reactivity, and reaction mechanisms of molecules like this compound at an electronic level.
Density Functional Theory (DFT) has become a standard computational method for studying organic molecules. nih.govnih.gov DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule. researchgate.net
Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural confirmation. researchgate.net
Determine Electronic Properties: Calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. researchgate.net These properties provide insights into the molecule's reactivity, with the HOMO-LUMO gap indicating chemical stability and the electrostatic potential map highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Model Reaction Pathways: Investigate the mechanisms of reactions by locating transition state structures and calculating activation energies. nih.govdntb.gov.ua This allows for the prediction of reaction feasibility and the rationalization of observed product distributions.
Table 1: Calculated Properties of a Related Chromene Derivative using DFT
| Property | Value |
| HOMO Energy | -0.25239 eV (in Chloroform) |
| LUMO Energy | -0.09848 eV (in Chloroform) |
| HOMO-LUMO Gap | -0.15391 eV (in Chloroform) |
| Dipole Moment | 5.0 D (in Chloroform) |
| Data derived from a study on a similar chromene derivative, providing an example of typical DFT calculations. researchgate.net |
Molecular Electron Density Theory (MEDT) offers an alternative perspective to frontier molecular orbital (FMO) theory for understanding chemical reactivity. nih.gov MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.govresearchgate.net
Within the framework of MEDT, the analysis of the electron localization function (ELF) along a reaction coordinate can provide a detailed picture of bond formation and breaking processes. rsc.org This approach can be particularly useful for analyzing pericyclic reactions, such as Diels-Alder reactions, that this compound or its derivatives might undergo. researchgate.netnih.gov By examining the flow of electron density, MEDT can elucidate the synchronicity of bond-forming events and explain the observed regio- and stereoselectivity of reactions. researchgate.netrsc.org
Conformational Analysis and Energetics
The conformational landscape of this compound is primarily determined by the puckering of the dihydropyranone ring and the orientation of the methoxycarbonyl substituent. The chroman-3-one (B94795) core can adopt several conformations, such as a half-chair, a twisted-boat, or an envelope. The relative energies of these conformers dictate the molecule's preferred shape, which in turn influences its reactivity and biological interactions.
In the absence of specific experimental data from techniques like NMR spectroscopy or X-ray crystallography for this compound, theoretical calculations would be the primary method to explore its conformational energetics. Such calculations would typically involve geometry optimization of various possible conformers to determine their relative stabilities (ΔE).
Table 1: Hypothetical Relative Energies of Potential Conformers of this compound This table is illustrative and not based on published experimental data.
| Conformer | Dihedral Angle (O1-C2-C3-C4) (degrees) | Relative Energy (kcal/mol) |
|---|---|---|
| Half-Chair 1 | 30 | 0.00 (Reference) |
| Half-Chair 2 | -30 | 0.25 |
| Envelope (C3-out) | 15 | 1.50 |
| Envelope (C2-out) | -15 | 1.75 |
Electronic Structure and Reactivity Descriptors (e.g., Fukui Indices, Electrostatic Potential)
The electronic structure of this compound governs its reactivity. The molecule possesses several key features: an aromatic ring, an α,β-unsaturated ketone system within the heterocyclic ring, and an ester group. These functional groups create a complex distribution of electron density.
Reactivity Descriptors:
Fukui Indices: These descriptors, derived from conceptual density functional theory (DFT), would be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.
The carbonyl carbon of the ketone (C3) is expected to be a primary electrophilic site, susceptible to nucleophilic attack.
The oxygen atoms of the carbonyl and ester groups would be nucleophilic centers.
The aromatic ring would be susceptible to electrophilic substitution, with the position directed by the existing substituents.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the electron-rich and electron-poor regions of the molecule. Negative potential (typically colored red or orange) would be concentrated around the carbonyl and ester oxygens, indicating sites prone to electrophilic attack. Positive potential (blue) would be located around the acidic protons and the carbonyl carbon, highlighting electrophilic centers.
Table 2: Predicted Reactivity Sites based on Electronic Structure This table is illustrative and not based on published experimental data.
| Site | Predicted Reactivity | Relevant Descriptor |
|---|---|---|
| C3 (Ketone Carbonyl) | Electrophilic (Nucleophilic Attack) | High positive charge, High f+ Fukui index |
| O3 (Ketone Carbonyl) | Nucleophilic (Protonation/Coordination) | High negative charge, High f- Fukui index |
| Aromatic Ring | Electrophilic Substitution | Governed by f0 Fukui indices |
Solvent Effects on Reactivity and Conformation
The choice of solvent is expected to have a significant impact on both the conformational equilibrium and the reactivity of this compound. wikipedia.orgrsc.orgnih.gov
Conformational Effects: Polar solvents would likely stabilize conformers with larger dipole moments. nih.gov The equilibrium between different ring conformations could shift in response to the solvent's polarity, which could in turn expose or shield reactive sites. For instance, a more polar conformation might become more populated in a polar solvent like methanol (B129727) compared to a nonpolar solvent like toluene.
Reactivity Effects:
Polar Protic Solvents (e.g., methanol, water): These solvents can act as hydrogen bond donors and acceptors, potentially stabilizing charged transition states and intermediates. srce.hr For example, in a nucleophilic addition to the C3 carbonyl, a protic solvent could stabilize the developing negative charge on the oxygen atom.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate cations effectively but are less effective at solvating anions. This can influence the rates of reactions involving charged nucleophiles.
Nonpolar Solvents (e.g., hexane, toluene): Reactions in these solvents would be more influenced by intramolecular forces and less by solvent-solute interactions.
The keto-enol tautomerism of the 3-oxochroman moiety would also be highly dependent on the solvent environment. Protic solvents and the presence of acid or base catalysts would be expected to facilitate the formation of the enol tautomer.
Table 3: Predicted Influence of Solvent on Chemical Properties This table is illustrative and not based on published experimental data.
| Solvent Type | Effect on Conformation | Effect on Reactivity (e.g., Nucleophilic Addition) |
|---|---|---|
| Polar Protic | Stabilizes conformers with high dipole moments. | May accelerate reaction by stabilizing charged transition states. srce.hr |
| Polar Aprotic | Moderate stabilization of polar conformers. | May enhance the reactivity of anionic nucleophiles. |
Structural Analysis and Characterization Methodologies for 3 Oxochroman 6 Carboxylate Systems
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive structural confirmation of a molecule like Methyl 3-oxochroman-6-carboxylate would rely on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:
One-dimensional (1D) NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of the individual atoms within the molecule.
¹H NMR: This technique would reveal the number of different types of protons, their relative ratios, and their connectivity through spin-spin coupling. For this compound, one would expect to observe distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the chroman ring, and the methyl protons of the ester group. The chemical shifts (δ) and coupling constants (J) of these signals would be crucial for assigning their positions.
¹³C NMR: This spectrum would show the number of unique carbon atoms in the molecule, including the carbonyl carbons of the ketone and ester groups, the aromatic carbons, and the aliphatic carbons of the chroman ring.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex NMR spectra and confirming the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms.
High-Resolution Mass Spectrometry (HRMS):
HRMS would be employed to determine the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement (typically to within a few parts per million), HRMS can confirm the molecular formula of the compound, distinguishing it from other potential structures with the same nominal mass. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.
Chiroptical Properties and Stereochemical Assignments
Since this compound possesses a stereocenter at the C2 position (if a substituent were present) or can exhibit chirality based on the conformation of the dihydropyran ring, the study of its chiroptical properties would be essential for assigning its absolute configuration.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including the conformation of the chromanone ring system. The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the stereocenters. For chromanones, the electronic transitions of the carbonyl group and the aromatic chromophore would give rise to characteristic CD signals.
Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD): These are other chiroptical techniques that could provide complementary information for the stereochemical assignment.
The assignment of the absolute configuration would typically involve a comparison of the experimentally measured chiroptical data with data from theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) for the different possible stereoisomers.
While the specific data for this compound is not available, the methodologies described above represent the standard and essential tools for the comprehensive structural analysis and characterization of such chromanone systems. The lack of published data highlights a potential area for future research in the synthesis and characterization of novel heterocyclic compounds.
Applications of Methyl 3 Oxochroman 6 Carboxylate in Organic Synthesis
Utilization as a Synthetic Building Block
Methyl 3-oxochroman-6-carboxylate serves as a valuable starting material in the synthesis of more complex molecules due to its inherent structural features. The chromanone core, bicyclic in nature, provides a rigid framework that can be strategically functionalized. The presence of a ketone at the 3-position and a methyl carboxylate group at the 6-position offers two distinct reactive sites for chemical modification.
Chemists have leveraged these features to introduce a variety of substituents and build upon the foundational chromanone structure. For instance, the ketone functionality is amenable to a wide range of classical carbonyl chemistry, including but not limited to, aldol (B89426) condensations, Wittig reactions, and reductions to the corresponding alcohol. These transformations allow for the elongation of carbon chains and the introduction of new stereocenters.
Simultaneously, the methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse array of functional groups such as amides, esters, and acid chlorides. This dual reactivity makes this compound a highly adaptable precursor for the generation of libraries of compounds with potential applications in medicinal chemistry and materials science.
A notable example of its use as a building block is in the synthesis of derivatives with potential biological activity. Research has shown that the related chroman-4-one framework is a key structural motif in numerous bioactive natural products and synthetic compounds. nih.gov The strategic modification of this compound allows for the systematic exploration of the structure-activity relationships of novel chromanone derivatives.
Role in the Construction of Complex Molecular Architectures
The utility of this compound extends beyond its role as a simple precursor to its application in the construction of more elaborate and complex molecular architectures. The inherent reactivity of its functional groups can be exploited in cascade or multicomponent reactions to rapidly assemble intricate polycyclic systems.
For example, the ketone at the 3-position can act as an electrophile, while the aromatic ring can be functionalized to participate in intramolecular cyclization reactions. This strategy allows for the efficient formation of fused heterocyclic systems, which are prevalent in many pharmaceutically active compounds. The synthesis of such fused systems often involves the initial elaboration of the this compound core, followed by a key ring-forming step.
While direct examples of the total synthesis of complex natural products starting from this compound are not extensively documented in readily available literature, the principles of its application can be inferred from the synthesis of analogous structures. The chromanone scaffold is a recognized "privileged structure" in medicinal chemistry, signifying its recurring presence in a variety of biologically active compounds. nih.gov This suggests that derivatives of this compound are valuable intermediates in the pursuit of novel therapeutic agents.
The strategic placement of the carboxylate group at the 6-position also provides a handle for anchoring the molecule to a solid support for combinatorial synthesis or for introducing functionalities that can direct the assembly of supramolecular structures.
Development as a Reagent in Organic Reactions
Emerging research is exploring the potential of this compound and its derivatives as reagents in their own right. The unique electronic and steric properties of the chromanone system can be harnessed to influence the outcome of chemical transformations.
One area of potential development is in asymmetric catalysis, where the chiral derivatives of this compound could serve as ligands for transition metals. The rigid bicyclic framework could provide a well-defined chiral environment, leading to high levels of enantioselectivity in a variety of reactions.
Furthermore, the reactivity of the enolate that can be generated from the 3-oxo position can be explored for its utility in carbon-carbon bond-forming reactions. The specific substitution pattern of the aromatic ring, including the electron-withdrawing carboxylate group, can modulate the reactivity and selectivity of this enolate.
While the development of reagents based on the this compound scaffold is still in its early stages, the inherent functionality and structural rigidity of the molecule make it a promising candidate for future research in this area. The continued exploration of its chemical properties is likely to uncover novel applications as a specialized reagent in organic synthesis.
Mechanisms of Biological Activity Associated with 3 Oxochroman 6 Carboxylate Scaffolds
Molecular Target Identification and Interaction Studies
The biological activity of the 3-oxochroman-6-carboxylate scaffold is initiated through precise interactions with molecular targets, primarily enzymes and receptors, leading to the modulation of their functions.
Derivatives of chroman and related heterocyclic structures have demonstrated the ability to inhibit various enzymes, including proteases. For instance, synthetic coumarin (B35378) derivatives, which share a benzopyran-2-one core structurally related to the chroman skeleton, have been shown to inhibit matrix metalloproteinases (MMPs). nih.gov The mechanism of this inhibition, however, is not always straightforward and may not involve direct action on enzymes like urokinase, plasmin, MMP-2, or MMP-9. nih.gov Similarly, scaffolds based on the oxazinone core have been designed as serine protease inhibitors. nih.gov While direct evidence for "Methyl 3-oxochroman-6-carboxylate" is limited, the broader class of chroman derivatives suggests a potential for enzyme inhibition, a crucial mechanism in various pathological processes.
The modulation of receptor function represents another key mechanism of action for structurally related compounds. For example, conformationally constrained analogues such as 6-substituted decahydroisoquinoline-3-carboxylic acids act as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The interaction with these receptors can influence downstream signaling pathways. The carboxyl-terminal region of certain NMDA receptor subunits has been identified as a crucial domain for modulation by protein kinases, highlighting a potential mechanism for downstream signaling regulation. nih.gov
Cellular Pathway Modulation
Beyond direct molecular interactions, 3-oxochroman-6-carboxylate scaffolds and their analogues can influence broader cellular pathways, including those governing cell death and inflammation.
The induction of apoptosis, or programmed cell death, is a critical mechanism in anticancer therapy. While direct studies on "this compound" are scarce, related compounds have been shown to influence cell death pathways. For instance, the DNA-damaging agent methylmethanesulfonate can induce apoptosis in certain transformed cell lines. nih.gov The mode of cell death can be influenced by the expression of anti-apoptotic proteins like Bcl-2. nih.gov This suggests that chroman-based compounds could potentially modulate apoptotic pathways, a hypothesis that warrants further investigation.
The anti-inflammatory properties of chroman-related scaffolds are more extensively documented. The mechanisms underlying these effects are multifaceted and involve the modulation of various inflammatory mediators and signaling pathways.
One key mechanism is the suppression of pro-inflammatory enzymes and molecules. For instance, various heterocyclic compounds have been shown to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS). mdpi.commdpi.com Furthermore, the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a well-established anti-inflammatory mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
The modulation of key inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, is another critical aspect. mdpi.com NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes. Inhibition of NF-κB activation can therefore lead to a broad-spectrum anti-inflammatory effect.
Additionally, the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway has emerged as a significant anti-inflammatory mechanism. mdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). mdpi.com By upregulating these protective pathways, compounds can mitigate oxidative stress and inflammation.
The table below summarizes the key anti-inflammatory mechanisms associated with related scaffolds.
| Mechanism | Target/Pathway | Effect | References |
| Inhibition of Pro-inflammatory Mediators | iNOS, COX-2 | Decreased production of NO and prostaglandins | mdpi.comnih.gov |
| Modulation of Signaling Pathways | NF-κB | Inhibition of pro-inflammatory gene expression | mdpi.com |
| Activation of Protective Pathways | Nrf2/HO-1 | Upregulation of antioxidant and cytoprotective genes | mdpi.comnih.gov |
Antimicrobial Activity Mechanisms
Several classes of heterocyclic compounds containing scaffolds structurally related to the 3-oxochroman core have demonstrated significant antimicrobial activity. The mechanisms behind this activity are diverse and target different essential processes in microbial cells.
One prominent mechanism involves the disruption of the bacterial cell membrane. nih.gov This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Another important target is the inhibition of essential bacterial enzymes. For example, some heterocyclic compounds have been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial protein synthesis. pensoft.net
Furthermore, some compounds can interfere with bacterial cell wall synthesis. For instance, certain flavonoids have been reported to interact directly with peptidoglycan, a key component of the bacterial cell wall. researchgate.net The inhibition of efflux pumps, which are responsible for extruding antimicrobial agents from the bacterial cell, is another mechanism that can enhance the efficacy of antimicrobial compounds. researchgate.net
The table below outlines the primary antimicrobial mechanisms observed in related heterocyclic scaffolds.
| Mechanism | Target | Effect | References |
| Cell Membrane Disruption | Bacterial cell membrane | Increased permeability and cell lysis | nih.gov |
| Enzyme Inhibition | TrmD | Inhibition of protein synthesis | pensoft.net |
| Inhibition of Cell Wall Synthesis | Peptidoglycan | Weakening of the cell wall | researchgate.net |
| Efflux Pump Inhibition | Efflux pumps | Increased intracellular drug concentration | researchgate.net |
In Silico Approaches to Bioactivity Prediction
Computational methods are pivotal in modern drug discovery for predicting the biological activity of novel compounds, thereby guiding synthesis and experimental testing. For scaffolds related to 3-oxochroman-6-carboxylate, molecular docking and quantitative structure-activity relationship (QSAR) studies are two of the most employed in silico techniques.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method provides critical information about the binding affinity and the specific interactions that stabilize the ligand-protein complex. For compounds featuring the chromanone core, molecular docking has been instrumental in elucidating their potential mechanisms of action against various diseases, including cancer and microbial infections.
Studies on chromone (B188151) and chromanone derivatives have identified several potential protein targets. For instance, various derivatives have been docked against microbial enzymes like DNA gyrase and lanosterol (B1674476) 14-alpha demethylase, revealing good to high binding affinities. nih.gov These interactions are crucial for their observed antimicrobial activities. In the context of anticancer research, tubulin, various kinases, and topoisomerase II have been identified as potential targets for compounds with similar scaffolds. oalib.comnih.gov
The binding of these ligands within the active sites of their target proteins is stabilized by a network of interactions. These typically include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. The carbonyl oxygen at the 3-position and the carboxylate group at the 6-position of the 3-oxochroman-6-carboxylate scaffold are potential hydrogen bond acceptors.
Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's active site.
The following table summarizes representative molecular docking studies on compounds with scaffolds related to 3-oxochroman, highlighting the target proteins and the nature of the interactions observed.
| Compound Scaffold | Target Protein | Key Interacting Residues (Example) | Types of Interactions Observed | Reference |
| Spiro Chromanone | DNA Gyrase | - | Hydrogen bonding, Hydrophobic | nih.gov |
| Spiro Chromanone | Lanosterol 14-alpha demethylase | - | Hydrogen bonding, Hydrophobic | nih.gov |
| Chromone | Tubulin | - | Hydrogen bonding, Hydrophobic | oalib.com |
| Quinolone Carboxamide | Phosphatidylinositol 3-kinase (PI3Kα) | Val851 | Hydrogen bonding | nih.gov |
These studies collectively suggest that the 3-oxochroman-6-carboxylate scaffold has the potential to interact with a range of biologically important proteins, and its biological activity would be dictated by the specific substitution patterns which modulate these interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.
For chromone and chromanone derivatives, QSAR studies have been successfully applied to understand their antioxidant, anticancer, and antimicrobial activities. nih.govmdpi.com These studies typically involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as:
Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic properties of the molecule.
Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Verloop sterimol parameters), which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Most commonly the logarithm of the octanol-water partition coefficient (logP), which quantifies the lipophilicity of the molecule.
Topological Descriptors: Numerical values derived from the 2D representation of the molecule, which describe its connectivity and branching.
A typical QSAR study involves developing a regression model that links a selection of these descriptors to the observed biological activity. The statistical validity of the model is crucial and is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q² or R²cv), and the predictive correlation coefficient (R²pred).
A hypothetical QSAR model for a series of chromanone derivatives might look like:
pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molecular_Volume)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and β₀, β₁, β₂, and β₃ are the regression coefficients.
The following table presents a summary of findings from representative QSAR studies on chromone and related scaffolds, illustrating the types of descriptors found to be important and the statistical quality of the models.
| Scaffold | Biological Activity | Important Descriptor Types | Statistical Parameters (Example) | Reference |
| Chromone | Antioxidant | Steric, Electrostatic | R² = 0.868, R²cv = 0.771, R²pred = 0.924 | mdpi.com |
| Spiro Chromanone | Antimicrobial | Physicochemical (logP), Topological | Good correlation reported | nih.gov |
| Benzylidenechromanones | Anticancer | Lipophilicity (logP) | Correlation with activity observed |
Q & A
Q. What are the optimal synthetic routes for Methyl 3-oxochroman-6-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of chroman derivatives often involves cyclization reactions. For example, analogous compounds like 3-hydroxy acids are synthesized via acid-catalyzed cyclization (e.g., using BF₃·Et₂O) to form cyclic esters . For this compound, a plausible route could involve keto-ester cyclization under acidic or basic conditions. Optimization should focus on solvent choice (e.g., anhydrous THF), temperature control (e.g., reflux at 60–80°C), and catalyst loading (e.g., 0.1–1.0 equivalents). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieving >95% purity.
Q. How can the structure of this compound be validated using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the chroman backbone and ester group. For instance, the methyl ester typically shows a singlet at ~3.8 ppm (-NMR) and a carbonyl signal at ~170 ppm (-NMR).
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Data collection requires high-resolution single crystals (grown via slow evaporation in dichloromethane/methanol). ORTEP-3 can visualize thermal ellipsoids to confirm stereochemistry and bond lengths .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational modeling results be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). To address this:
- Perform variable-temperature NMR to assess conformational flexibility.
- Compare DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) with X-ray data. If NMR signals suggest multiple conformers, molecular dynamics simulations (e.g., using GROMACS) can model solvent interactions .
- Revisit crystallographic refinement parameters (e.g., using SHELXL’s TWIN command for twinned crystals) .
Q. What strategies are effective for studying the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Nucleophilic attack : React the ester with Grignard reagents (e.g., MeMgBr) in THF at −78°C. Monitor via TLC and isolate intermediates using flash chromatography.
- Electrophilic substitution : Explore Friedel-Crafts acylation at the chroman’s aromatic ring using AlCl₃ as a catalyst. Kinetic studies (e.g., UV-Vis spectroscopy at 250–300 nm) can determine rate constants.
- Mechanistic probes : Use isotopic labeling (e.g., -ester) and track outcomes via mass spectrometry .
Q. How to design experiments assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Withdraw aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC (C18 column, acetonitrile/water mobile phase). Degradation products can be identified via LC-MS.
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., 150–200°C). Pair with DSC to detect phase transitions .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for meta-analysis of biological activity data across studies?
- Methodological Answer :
- Systematic review : Follow PRISMA guidelines to screen literature (PubMed, Web of Science). Extract IC₅₀/EC₅₀ values and normalize units (e.g., µM).
- Meta-analysis : Use RevMan or R’s
metaforpackage to calculate pooled effect sizes. Assess heterogeneity via I² statistics. If data are conflicting, subgroup analyses (e.g., by cell type or assay method) can identify confounding variables .
Tables for Key Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
